molecular formula C6H10N4O2 B2376307 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol CAS No. 1803607-53-5

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol

Cat. No.: B2376307
CAS No.: 1803607-53-5
M. Wt: 170.172
InChI Key: ODAWDOIITYAMQO-UHFFFAOYSA-N
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Description

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is a heterocyclic compound characterized by a tetrahydropyran (oxane) ring substituted with a hydroxyl group at the 4-position and a 1H-tetrazol-5-yl moiety. The tetrazole ring, a five-membered aromatic system with four nitrogen atoms, confers unique electronic and steric properties, making the compound of interest in medicinal chemistry and materials science .

Properties

IUPAC Name

4-(2H-tetrazol-5-yl)oxan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O2/c11-6(1-3-12-4-2-6)5-7-9-10-8-5/h11H,1-4H2,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODAWDOIITYAMQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=NNN=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol typically involves the formation of the tetrazole ring followed by its attachment to the oxane ring. One common method involves the cycloaddition reaction of azides with nitriles to form the tetrazole ring. The oxane ring can be introduced through various synthetic routes, including the use of tetrahydropyran derivatives as starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at the tetrazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Nucleophiles: Nucleophiles like amines and thiols can participate in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with unique properties, such as high thermal stability and energetic materials.

Mechanism of Action

The mechanism of action of 4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol involves its interaction with specific molecular targets and pathways. The tetrazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. The oxane ring provides structural stability and influences the compound’s overall reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-(Oxan-4-yl)-1H-1,2,3,4-tetrazole-5-thiol

  • Molecular Formula : C₆H₁₀N₄OS
  • Molecular Weight : 186.24 g/mol
  • Functional Groups : Tetrazole (1H-1,2,3,4-tetrazol-5-yl), oxane (tetrahydropyran), thiol (-SH).
  • Lower molecular weight (186.24 vs. 200.22 g/mol for the hydroxyl analog), which may influence pharmacokinetic properties.
  • Applications : Likely used in metal chelation or as a sulfur-containing building block in organic synthesis .

Olmesartan Medoxomil and Valsartan

  • Molecular Formulas :
    • Olmesartan: C₂₉H₃₀N₆O₆
    • Valsartan: C₂₄H₂₉N₅O₃
  • Functional Groups : Both contain a biphenyl-tetrazole core but differ in additional substituents (e.g., carboxylate esters, imidazole rings).
  • Key Differences :
    • Complexity : These angiotensin II receptor blockers (ARBs) are significantly larger and more structurally complex, with tetrazole acting as a bioisostere for carboxylic acids to enhance receptor binding .
    • Bioactivity : The tetrazole in ARBs is critical for antagonizing angiotensin II receptors, whereas the target compound’s simpler structure lacks direct evidence of therapeutic activity.

Bis[(diaminomethylidene)azanium] 5-(1-oxido-1H-tetrazol-5-yl)-1H-tetrazol-1-olate

  • Molecular Formula : C₂H₆N₈O₂²⁻ (as a dianion)
  • Molecular Weight : 288.28 g/mol
  • Functional Groups : Two tetrazole rings (one oxidized), guanidinium counterions.
  • Key Differences :
    • Ionic Nature : This compound exists as a salt with extensive hydrogen bonding (N–H⋯O/N interactions), forming a 3D network.
    • Stability : The oxidized tetrazole rings and ionic structure enhance thermal stability compared to neutral analogs like 4-(1H-tetrazol-5-yl)oxan-4-ol .

Data Table: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties/Applications
4-(1H-tetrazol-5-yl)oxan-4-ol C₆H₁₀N₄O₂ 200.22 Tetrazole, oxane, hydroxyl Polar, potential ligand/intermediate
1-(Oxan-4-yl)-1H-tetrazole-5-thiol C₆H₁₀N₄OS 186.24 Tetrazole, oxane, thiol Metal chelation, synthesis
Olmesartan Medoxomil C₂₉H₃₀N₆O₆ 558.59 Tetrazole, biphenyl, carboxylate ester Antihypertensive drug
Bis[(diaminomethylidene)azanium] salt C₂H₆N₈O₂²⁻ 288.28 Oxidized tetrazoles, guanidinium High thermal stability, crystal engineering

Research Findings and Key Insights

  • Solubility and Reactivity : The hydroxyl group in 4-(1H-tetrazol-5-yl)oxan-4-ol likely improves aqueous solubility compared to its thiol analog, which may favor hydrophobic interactions .
  • Pharmacological Relevance : While ARBs like olmesartan leverage tetrazole for bioactivity, the simpler structure of 4-(1H-tetrazol-5-yl)oxan-4-ol may require derivatization to achieve similar therapeutic effects .

Biological Activity

4-(1H-1,2,3,4-tetrazol-5-yl)oxan-4-ol is a chemical compound that has garnered attention due to its unique structure and potential biological activities. This compound features a tetrazole ring and a tetrahydrofuran (oxan) moiety, which contribute to its pharmacological properties. In this article, we will explore the biological activity of this compound, including its antimicrobial and anticancer properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀N₄O₂
  • Molecular Weight : 170.17 g/mol
  • CAS Number : 1803607-53-5

The presence of the tetrazole ring enhances the compound's solubility and reactivity, making it a promising candidate for various biological applications. The oxan portion contributes to its structural stability.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various strains of Mycobacterium:

Microbial Strain Minimum Inhibitory Concentration (MIC)
Mycobacterium tuberculosis H 37 Ra0.976 μg/mL
Mycobacterium phlei7.81 μg/mL
Mycobacterium smegmatis62.6 μg/mL

The compound showed the highest activity against Mycobacterium tuberculosis H 37 Ra with an MIC of 0.976 μg/mL, indicating its potential as an effective antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. A study focusing on related tetrazole derivatives revealed promising anticancer activities through mechanisms involving apoptosis induction in cancer cell lines.

Case Study: Apoptosis Induction

In vitro tests on cancer cell lines demonstrated that certain tetrazole derivatives exhibit stronger cytotoxic effects compared to standard chemotherapeutics like cisplatin. The mechanisms involved include:

  • Activation of caspases (caspase 3/7, caspase 8)
  • Modulation of NF-kB expression
  • Promotion of p53-mediated apoptosis pathways

These findings suggest that the compound may induce apoptosis in cancer cells through multiple pathways .

The biological activity of this compound is believed to be mediated by its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and π–π interactions with biological macromolecules, while the oxan ring enhances the overall stability and reactivity of the compound .

Comparison with Similar Compounds

The uniqueness of this compound lies in its combination of structural features that confer distinct chemical and biological properties compared to other tetrazole derivatives:

Compound Biological Activity
4-(1H-tetrazol-5-yl)butanoic acidModerate antibacterial activity
4-(1H-tetrazol-5-yl)benzoic acidLimited anticancer properties
This compound Significant antimicrobial and anticancer activities

This table highlights the enhanced biological activities associated with the unique structure of this compound .

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